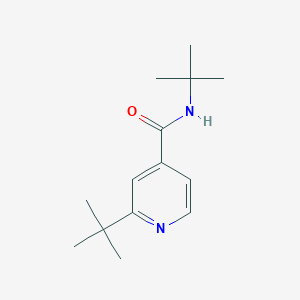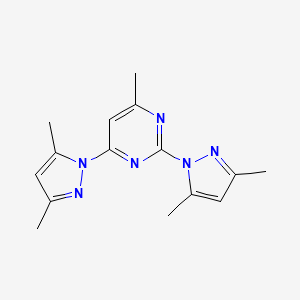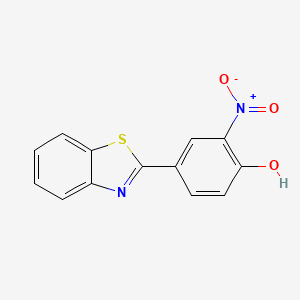
3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide, also known as MDMA, is a psychoactive drug that has been widely used for recreational purposes. However, the compound has also been studied for its potential therapeutic applications due to its unique biochemical and physiological effects.
作用机制
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide is not fully understood. However, it is believed to act primarily on the serotonin system in the brain. The compound is a serotonin releaser and reuptake inhibitor, which means that it increases the levels of serotonin in the brain and prevents its reuptake, leading to increased serotonin activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. The compound has been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to increased mood, energy, and motivation. Additionally, it has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and appetite.
实验室实验的优点和局限性
3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and there is a large body of literature on its effects and potential therapeutic applications. Additionally, it is relatively easy to synthesize and has a long shelf life. However, one limitation is that it is a controlled substance, which can make it difficult to obtain and use in lab experiments.
未来方向
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of PTSD and SAD. Additionally, there is a need for more research into the long-term effects of the compound, particularly on the brain and other organs. Finally, there is a need for more research into the potential risks and benefits of using this compound in combination with other drugs or therapies.
合成方法
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide involves the reaction of safrole with hydrobromic acid to form 3,4-methylenedioxyphenyl-2-propanone. This intermediate is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then reacted with N-benzyl-N-methylamine to form this compound.
科学研究应用
3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have antidepressant, anxiolytic, and anti-inflammatory effects. Additionally, it has been studied for its potential use in the treatment of post-traumatic stress disorder (PTSD) and social anxiety disorder (SAD).
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13-4-2-3-5-15(13)11-19-18(20)9-7-14-6-8-16-17(10-14)22-12-21-16/h2-10H,11-12H2,1H3,(H,19,20)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSLAQWZHLCDOM-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[(2-fluorophenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5694987.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-4-quinolinylacetamide](/img/structure/B5695000.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide](/img/structure/B5695019.png)
![2-chloro-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B5695033.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5695043.png)



![2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5695074.png)
![ethyl 4-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5695089.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B5695094.png)